molecular formula C17H14O B8690722 2-Methoxy-7-phenylnaphthalene CAS No. 59115-44-5

2-Methoxy-7-phenylnaphthalene

Cat. No. B8690722
CAS RN: 59115-44-5
M. Wt: 234.29 g/mol
InChI Key: DICHLDPZMUZMQU-UHFFFAOYSA-N
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Description

2-Methoxy-7-phenylnaphthalene is a useful research compound. Its molecular formula is C17H14O and its molecular weight is 234.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methoxy-7-phenylnaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-7-phenylnaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

59115-44-5

Molecular Formula

C17H14O

Molecular Weight

234.29 g/mol

IUPAC Name

2-methoxy-7-phenylnaphthalene

InChI

InChI=1S/C17H14O/c1-18-17-10-9-14-7-8-15(11-16(14)12-17)13-5-3-2-4-6-13/h2-12H,1H3

InChI Key

DICHLDPZMUZMQU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CC(=C2)C3=CC=CC=C3)C=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The title compound was prepared by reacting 7-methoxy-2-naphthyl trifluoromethanesulfonate (3.01 g, 9.83 mmol) with phenylboronic acid (1.4 g, 12 mmol) according to method A to yield 1.95 g (85%) of a white solid mp 62-64° C.; 1H NMR (CDCl3) δ 3.95 (3H, s), 7.15 (1H, dd, J=2.56 Hz, J=8.79 Hz), 7.20 (1H, d, J=2.56 Hz), 7.36-7.39 (1H, m), 7.46-7.50 (2H, m), 7.60 (1H, dd, J=1.83 Hz, J=8.42 Hz), 7.70-7.73 (2H, m), 7.76 (1H, d, J=8.79 Hz), 7.84 (1H, d, J=8.42 Hz), 7.94 (1H, d, J=1.46 Hz); MS (EI) m/z 234 (M)+.
Quantity
3.01 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

n-Hydrate of potassium phosphate (34 g, 0.16 mol) and phenylboric acid (3.7 g, 30 mmol) were added to a DMF (350 ml) solution of 7-methoxy-2-naphthyltrifluoromethane sulfonate (6.1 g, 20 mmol). The solution was bubbled with nitrogen for 30 minutes to perform replacement with nitrogen. PdCl2(PPh)2 (0.71 g, 1 mmol) was added, and the solution was heated for 4 hours at 80° C. A saturated ammonium chloride aqueous solution (500 ml) was added to the obtained mixture. Crystals deposited by this operation was filtered out, washed with water (100 ml×3), and dried with an electric dryer (60° C.). The crude product was refined by column chromatography (silica gel, developed with dichloromethane) to obtain 7-phenyl-2-methoxynaphthalene (compound (3)-22), 3.4 g).
[Compound]
Name
n-Hydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
[Compound]
Name
7-methoxy-2-naphthyltrifluoromethane sulfonate
Quantity
6.1 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
reactant
Reaction Step One
[Compound]
Name
PdCl2(PPh)2
Quantity
0.71 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three

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